molecular formula C15H14O5 B3038284 5-Methoxysuberenone CAS No. 85011-58-1

5-Methoxysuberenone

Cat. No.: B3038284
CAS No.: 85011-58-1
M. Wt: 274.27 g/mol
InChI Key: NPJLGRLMKZVOED-SNAWJCMRSA-N
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Biochemical Analysis

Biochemical Properties

5-Methoxysuberenone plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. It has been found to interact with enzymes involved in oxidative stress responses and metabolic pathways. For instance, this compound can inhibit certain cytochrome P450 enzymes, which are crucial for the metabolism of many endogenous and exogenous compounds . This inhibition can lead to altered metabolic rates and changes in the bioavailability of other compounds.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis . By activating AMPK, this compound can enhance cellular energy production and reduce inflammation. Additionally, it has been observed to affect the expression of genes involved in oxidative stress responses and apoptosis, thereby influencing cell survival and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, this compound has been shown to inhibit the activity of certain kinases involved in inflammatory signaling pathways . This inhibition can result in reduced phosphorylation of downstream targets, ultimately leading to decreased inflammatory responses. Furthermore, this compound can modulate gene expression by interacting with transcription factors and influencing their binding to DNA.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of reducing oxidative stress and inflammation. Its efficacy may diminish over time due to gradual degradation and reduced bioavailability.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been found to exert beneficial effects, such as reducing inflammation and oxidative stress . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s interaction with key metabolic enzymes and the accumulation of toxic metabolites.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to oxidative stress and detoxification . It interacts with enzymes such as cytochrome P450s and glutathione S-transferases, which play crucial roles in the metabolism and detoxification of various compounds. By modulating the activity of these enzymes, this compound can influence metabolic flux and alter the levels of key metabolites.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its uptake into cells and its distribution to various cellular compartments. The compound’s localization and accumulation can significantly impact its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It has been found to localize to specific cellular compartments, such as the mitochondria and the endoplasmic reticulum . This localization is likely mediated by targeting signals and post-translational modifications that direct the compound to these organelles. The presence of this compound in these compartments allows it to interact with key enzymes and proteins, thereby exerting its biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxysuberenone typically involves the use of coumarin derivatives as starting materials. One common method includes the condensation of appropriate phenolic compounds with β-ketoesters under acidic conditions, followed by cyclization to form the coumarin ring . The reaction conditions often require the use of catalysts such as p-toluenesulfonic acid and solvents like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the extraction of natural precursors from Toddalia asiatica, followed by chemical modifications to obtain the desired compound. The use of advanced techniques such as chromatography and crystallization ensures the purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Methoxysuberenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted coumarins, alcohols, and quinones, which have diverse applications in pharmaceuticals and organic synthesis .

Scientific Research Applications

5-Methoxysuberenone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methoxysuberenone involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and modulate signaling pathways, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in oxidative stress, thereby exhibiting antioxidant properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methoxysuberenone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group enhances its solubility and reactivity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

5,7-dimethoxy-6-[(E)-3-oxobut-1-enyl]chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O5/c1-9(16)4-5-10-12(18-2)8-13-11(15(10)19-3)6-7-14(17)20-13/h4-8H,1-3H3/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPJLGRLMKZVOED-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=CC1=C(C=C2C(=C1OC)C=CC(=O)O2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C=C/C1=C(C=C2C(=C1OC)C=CC(=O)O2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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